Cas no 37519-97-4 (6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-)
37519-97-4 structure
Product Name:6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-
CAS-nummer:37519-97-4
MF:C15H28O
MW:224.382225036621
CID:1484164
PubChem ID:5280341
Update Time:2025-04-21
6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-
- 3,7,11-trimethyldodeca-6,10-dien-1-ol
- 2U2PG80P22
- (E)-3,7,11-Trimethyl-6,10-dodecadien-1-ol
- (+/-)-DIHYDROFARNESOL [FHFI]
- 2,3-Dihydro-(E)-6-farnesol
- (+/-)-Dihydrofarnesol [FIFH]
- (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol
- 37519-97-4
- DIHYDROFARNESOL [INCI]
- Q27255599
- DIHYDROFARNESOL
- 2,3-Dihydrofarnesol
- 2,3-Dihydro-6-trans-farnesol
- 3,7,11-Trimethyl-6E,10-dodecadien-1-ol
- LMFA05000145
- FEMA No. 4031
- SCHEMBL509821
- (+/-)DIHYDRAFARNESOL
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (6E)-
- (6E)-3,7,11-Trimethyl-6,10-dodecadien-1-ol #
- 2,3-Dihydro-6-trans-farnesol (DL-)
- (+/-)-Dihydrofarnesol
- (E)-3,7,11-Trimethyldodeca-6,10-dien-1-ol
- Dihydrofarnesol, (+/-)-
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-(.+/-.)-
- 51411-24-6
- CHEBI:188055
- (+)-(6E)-3,7,11- trimethyl-6,10-dodecadien-1-ol
- UNII-2U2PG80P22
- (e)-2,3-dihydrofarnesol
- 3,7,11-Trimethyl-6,10-dodecadien-1-ol
- DL-2,3-Dihydro-6-trans-farnesol
- 3,7,11-Trimethyl-6,10-dodecadien-1-ol; 2,3-Dihydrofarnesol
-
- Inchi: 1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3/b14-9+
- InChI-sleutel: OOOOFOPLSIWRAR-NTEUORMPSA-N
- LACHT: OCCC(C)CC/C=C(\C)/CC/C=C(\C)/C
Berekende eigenschappen
- Exacte massa: 224.21400
- Monoisotopische massa: 224.214015512g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 8
- Complexiteit: 222
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.1
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- PSA: 20.23000
- LogboekP: 4.47780
6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)- Gerelateerde literatuur
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
37519-97-4 (6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (E)-) Gerelateerde producten
- 3197-68-0(2-(cyclohex-1-en-1-yl)ethan-1-ol)
- 106-22-9(Citronellol)
- 7540-51-4(L-Citronellol)
- 1117-61-9(D-Citronellol)
- 498-16-8(4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
CN Leverancier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
CN Leverancier
Reagentie
Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk